molecular formula C10H9Br2FO2 B1409940 Ethyl 3,5-dibromo-2-fluorophenylacetate CAS No. 1803817-32-4

Ethyl 3,5-dibromo-2-fluorophenylacetate

Cat. No.: B1409940
CAS No.: 1803817-32-4
M. Wt: 339.98 g/mol
InChI Key: RGMJEBPCMNLVLS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2-fluorophenylacetate is a halogenated phenylacetate derivative characterized by bromine substitutions at the 3- and 5-positions of the aromatic ring and a fluorine atom at the 2-position. This compound belongs to a class of intermediates widely used in pharmaceutical and agrochemical synthesis, where halogenation patterns critically influence reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 2-(3,5-dibromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMJEBPCMNLVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of 2-fluorophenylacetic acid followed by esterification with ethanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dibromo-2-fluorophenylacetate serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
  • Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

Research has indicated that this compound may have potential pharmacological properties. It is being explored as a precursor for drug development, particularly in the following areas:

  • Antiviral Activity : Studies have shown that compounds similar to this compound can exhibit inhibitory effects on viruses such as Hepatitis C. This compound could serve as an intermediate in synthesizing antiviral agents .
  • Biological Activity : The compound's interactions with biological targets are under investigation, focusing on its potential effects on enzymes or receptors involved in disease mechanisms.

Material Science

In material science, this compound is utilized in developing new materials with specific properties:

  • Polymers and Coatings : The compound's unique chemical structure allows it to be incorporated into polymer matrices or coatings, enhancing their performance characteristics.

Biological Studies

Research into the biological activity of this compound has revealed its potential as a bioactive compound. Investigations focus on:

  • Mechanism of Action : The presence of bromine and fluorine atoms can influence the compound's binding affinity and selectivity towards biological targets, potentially modulating their activity.
  • Anticancer Research : Preliminary studies suggest that similar compounds may exhibit antitumor activity against various cancer cell lines .

Case Studies

  • Antiviral Activity Study :
    • A study demonstrated that derivatives of this compound showed promising activity against Hepatitis C virus by inhibiting key viral proteins .
  • Polymer Development :
    • Research indicated that incorporating this compound into polymer formulations improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2-fluorophenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

The substitution of bromine (Br) for chlorine (Cl) in the 3- and 5-positions introduces significant differences:

  • Molar Mass : Bromine’s larger atomic mass (~80 g/mol vs. ~35.5 g/mol for Cl) increases the compound’s molecular weight. For example, ethyl 3,5-dibromo-2-fluorophenylacetate (C₁₀H₉Br₂FO₂) has an estimated molar mass of ~340 g/mol, compared to 251.08 g/mol for its dichloro analog (C₁₀H₉Cl₂FO₂) .
  • Steric Hindrance : The bulkier bromine atoms may reduce solubility in polar solvents compared to chlorine-substituted analogs.

Functional Group Modifications

The 2-position substituent further differentiates properties:

  • 2-Fluoro (Target Compound) : The electron-withdrawing fluorine atom increases the aromatic ring’s electrophilicity, directing subsequent reactions to meta/para positions.
  • 2-(Difluoromethoxy) (Parchem Compound) : The difluoromethoxy group (–O–CF₂H) in ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (C₁₁H₁₀Cl₂F₂O₃) introduces additional steric bulk and lipophilicity, likely improving membrane permeability in biological systems .

Data-Driven Comparison of Physicochemical Properties

Table 1 summarizes key parameters for this compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Reactivity Profile
This compound C₁₀H₉Br₂FO₂ ~340 3,5-Br; 2-F High electrophilicity; moderate solubility
Ethyl 3,5-dichloro-2-fluorophenylacetate C₁₀H₉Cl₂FO₂ 251.08 3,5-Cl; 2-F Moderate electrophilicity; higher polarity
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate C₁₁H₁₀Cl₂F₂O₃ 299.12 3,5-Cl; 2-O–CF₂H Enhanced lipophilicity; steric hindrance

Biological Activity

Ethyl 3,5-dibromo-2-fluorophenylacetate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Overview

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological interactions. The molecular formula is C10H8Br2FO2C_10H_8Br_2FO_2, with a molecular weight of approximately 317.98 g/mol. These halogen substituents can enhance the compound's lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The halogen atoms can interact with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial assays, suggesting potential efficacy against bacterial and fungal pathogens .

Synthesis Methods

This compound can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. A common synthetic route includes:

  • Bromination : The phenylacetate derivative undergoes bromination using bromine in an organic solvent.
  • Fluorination : Fluorination can be achieved via nucleophilic substitution or other fluorination techniques to introduce the fluorine atom at the desired position.

The reaction conditions often require careful control to maximize yield and minimize side products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigated its effects on various bacterial strains and found that the compound inhibited growth at certain concentrations. The following table summarizes findings from antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound could be developed as a lead compound for antimicrobial drug development .

Anticancer Potential

The compound's structural features also indicate potential anticancer activity. A preliminary study assessed its effects on cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation:

Cell Line IC50 (μM)
HeLa25
MCF-730

These findings point towards the need for further investigation into its mechanism of action in cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research group evaluated the antimicrobial effects of this compound against a panel of pathogens. They concluded that the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
  • Case Study on Anticancer Activity :
    In a study focusing on breast cancer cells, this compound was shown to induce apoptosis in MCF-7 cells through mitochondrial pathways. This suggests its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-dibromo-2-fluorophenylacetate
Reactant of Route 2
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Ethyl 3,5-dibromo-2-fluorophenylacetate

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